molecular formula C16H21N3O2 B13659378 5-(1-Boc-3-pyrrolidinyl)-1H-indazole

5-(1-Boc-3-pyrrolidinyl)-1H-indazole

Cat. No.: B13659378
M. Wt: 287.36 g/mol
InChI Key: HXIQOECNUQRVAH-UHFFFAOYSA-N
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Description

5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a heterocyclic compound featuring a 1H-indazole core substituted at the 5-position with a Boc-protected pyrrolidinyl group. The tert-butoxycarbonyl (Boc) moiety enhances solubility and stability, making it a critical intermediate in medicinal chemistry for drug discovery.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl 3-(1H-indazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-7-6-12(10-19)11-4-5-14-13(8-11)9-17-18-14/h4-5,8-9,12H,6-7,10H2,1-3H3,(H,17,18)

InChI Key

HXIQOECNUQRVAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Indazole Derivatives

Indazole Core Formation

Specific Preparation Methods for 5-(1-Boc-3-pyrrolidinyl)-1H-indazole

Strategy Overview

The synthesis of This compound generally involves:

  • Preparation of a suitably substituted indazole intermediate (e.g., 5-halogenated or 5-nitroindazole).
  • Introduction of the Boc-protected pyrrolidinyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Use of protecting groups to safeguard reactive sites during multi-step synthesis.
  • Final deprotection steps to yield the target compound.

Key Intermediates and Reagents

  • 6-Nitroindazole or 5-nitroindazole derivatives serve as starting points for functionalization at the 5-position.
  • 1-Boc-3-pyrrolidinyl substituent is introduced either as a nucleophile or via cross-coupling of a protected pyrrolidine derivative.
  • Protecting groups such as Boc (tert-butoxycarbonyl) are employed to mask the nitrogen atoms on pyrrolidine and indazole rings during synthesis.

Stepwise Preparation Method

Step 1: Halogenation of Indazole
  • Starting from 6-nitroindazole, iodination at the C-3 or C-5 position is performed using iodine (I2) and potassium carbonate (K2CO3) in DMF to yield 3-iodo-6-nitro-indazole or 5-iodo derivatives.
Step 2: Palladium-Catalyzed Cross-Coupling
  • The halogenated indazole intermediate undergoes a Heck or Suzuki coupling reaction with an appropriate pyrrolidine derivative bearing a Boc protecting group.
  • Typical conditions include:
    • Catalyst: Palladium(II) acetate (Pd(OAc)2)
    • Ligand: Tri-o-tolylphosphine
    • Base: N,N-diisopropylethylamine (DIPEA)
    • Solvent: DMF
    • Temperature: Heating under reflux or elevated temperature.
Step 3: Protection and Deprotection
  • The indazole nitrogen (N-1) may be protected during cross-coupling to prevent side reactions, commonly using tetrahydropyranyl or Boc groups.
  • After coupling, protecting groups are removed under acidic or basic conditions compatible with the stability of the target compound.

Alternative Synthetic Routes and Related Compounds

Pyrazole and Pyrrolidinyl Analogues as Precursors

  • Related heterocycles such as pyrazoles substituted with Boc-protected piperidinyl or pyrrolidinyl groups have been synthesized via condensation of β-enamino diketones with hydrazines, followed by N-alkylation.
  • These methods provide insights into the regioselective introduction of Boc-protected nitrogen heterocycles onto aromatic or heteroaromatic rings, which can be adapted for indazole derivatives.

One-Pot Domino Processes

  • One-pot domino reactions have been developed for the synthesis of 1-aryl-1H-indazoles with high yields (62–96%), which may be adapted for Boc-protected pyrrolidinyl substitution by modifying the aryl or heterocyclic amine components.

Data Summary Table of Key Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation (Iodination) I2, K2CO3, DMF, RT 70–85 Selective iodination at C-3 or C-5 of nitroindazole
2 Pd-Catalyzed Cross-Coupling Pd(OAc)2, tri-o-tolylphosphine, DIPEA, DMF, heat 60–90 Heck or Suzuki reaction to introduce Boc-pyrrolidinyl
3 Protection/Deprotection Boc protection; acidic/basic deprotection as needed >90 Protects indazole N-1 and pyrrolidine nitrogen
4 Final Purification Chromatography or recrystallization Ensures high purity of target compound

Research Results and Analytical Data

  • The synthesized This compound has been characterized by NMR spectroscopy, confirming the regiochemistry of substitution and the integrity of the Boc protecting group.
  • High-resolution mass spectrometry (HRMS) and X-ray crystallography have been employed in related indazole derivatives to confirm molecular structure and purity.
  • Yields reported in the literature for similar indazole functionalizations range from moderate to high (60–90%), depending on the reaction conditions and substrate scope.

The preparation of This compound involves strategic functionalization of the indazole core, typically starting from halogenated nitroindazole intermediates. Palladium-catalyzed cross-coupling reactions enable the introduction of the Boc-protected pyrrolidinyl substituent with good efficiency. Protecting group strategies are essential to manage the reactivity of nitrogen atoms during synthesis. The methods are supported by robust literature and patent disclosures, offering reliable routes to this compound for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The indazole core participates in nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic systems. Key examples include:

Reaction TypeConditionsProductReference
HalogenationNCS/DCM, 0°C → RT5-(1-Boc-3-pyrrolidinyl)-3-chloro-1H-indazole
AminationPd catalysis, aryl/alkyl aminesN-substituted indazole derivatives

For example, halogenation at the 3-position of the indazole ring proceeds efficiently using N-chlorosuccinimide (NCS) in dichloromethane, enabling downstream cross-coupling reactions.

Transition Metal-Catalyzed Coupling

The compound serves as a substrate in cross-coupling reactions, particularly at halogenated positions:

Heck Reaction

A Heck coupling with 2-vinylpyridine under palladium(II) acetate catalysis yields 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole :

text
Conditions: Pd(OAc)₂, tri-o-tolylphosphine, N,N-diisopropylethylamine, DMF, 80°C Yield: 72–85%

Suzuki-Miyaura Coupling

While not explicitly documented for this compound, analogous indazole derivatives undergo Suzuki reactions with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane .

Boc Deprotection and Pyrrolidine Functionalization

The Boc group enhances stability during synthesis but can be cleaved for further modifications:

Deprotection MethodConditionsResulting IntermediateApplication
Acidic cleavageTFA/DCM (1:1), RT, 2h5-(3-pyrrolidinyl)-1H-indazoleAmine alkylation/acylation

After deprotection, the pyrrolidine nitrogen undergoes:

  • Alkylation : With alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ .

  • Acylation : Using acetyl chloride or anhydrides in pyridine .

Cyclization and Heterocycle Formation

The indazole-pyrrolidine system participates in annulation reactions:

Imidazo[1,2-a]pyridine Derivatives

Replacement of the indazole core with imidazo[1,2-a]pyridine enhances kinase inhibition (IC₅₀ = 0.46 µM for EphB3) .

Diazotization

The indazole ring undergoes diazotization to form carboxylic acid derivatives under mild conditions :

text
Conditions: NaNO₂/HCl, 0°C → RT Application: Synthesis of 1H-indazole-3-carboxylic acids (e.g., lonidamine precursor)[6]

Reductive Amination

The deprotected pyrrolidine reacts with aldehydes/ketones under NaBH₃CN to form secondary amines .

Key Mechanistic Insights

  • Nucleophilic Catalysis : In pyrazolo[4,3-b]pyridine formation, nucleophilic attack on the N=N bond initiates acetyl migration, driven by steric relief .

  • Regioselectivity : Solvent polarity (e.g., EtOH vs. CCl₄) dictates attack positions on β-enamino diketones, with EtOH favoring 5-substitution .

Stability and Reaction Optimization

  • Thermal Stability : Prolonged heating (>130°C) induces heterolytic cleavage in rearrangement reactions .

  • Solvent Effects : DMF or ACN optimizes coupling yields, while protic solvents enhance regioselectivity .

This compound’s reactivity profile underscores its utility in medicinal chemistry for generating targeted inhibitors and functional materials.

Scientific Research Applications

Chemistry: In chemistry, 5-(1-Boc-3-pyrrolidinyl)-1H-indazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

3(S)-Thiomethyl Pyrrolidine-1H-Indazole (Compound 119)

Structural Features :

  • Pyrrolidinyl group substituted with a thiomethyl group at the 3(S)-position.
  • Lacks Boc protection.

Key Differences :

  • Thiomethyl substitution may enhance hydrophobic interactions compared to Boc-protected analogs .

1-Isopropyl-3-{5-[1-(3-Methoxypropyl)Piperidin-4-yl]-Oxadiazol-2-yl}-1H-Indazole Oxalate

Structural Features :

  • Piperidinyl group linked to an oxadiazole ring at the 3-position.
  • Oxalate salt formulation for improved bioavailability.

Key Differences :

  • Replacement of pyrrolidine with piperidine alters ring size and conformational flexibility.
  • The oxadiazole moiety introduces hydrogen-bonding capabilities absent in Boc-pyrrolidinyl derivatives.

Oxadiazole-Containing 1H-Indazole Derivatives (Antimicrobial Agents)

Structural Features :

  • 1H-indazole fused with oxadiazole and piperazinyl groups.

Key Differences :

  • Oxadiazole rings confer polarity, contrasting with the hydrophobic Boc-pyrrolidinyl group.
  • Piperazinyl substituents may improve solubility compared to Boc-protected analogs.

Data Table: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Findings References
5-(1-Boc-3-pyrrolidinyl)-1H-indazole Boc-protected pyrrolidinyl at 5-position Not reported (inferred IDO1) Boc group enhances stability and solubility
3(S)-Thiomethyl pyrrolidine-1H-indazole Thiomethyl-pyrrolidinyl at 3(S)-position IDO1 inhibition (IC₅₀ = 5.3 µM) Hydrophobic interactions drive activity
Piperidinyl-oxadiazole-1H-indazole oxalate Piperidinyl-oxadiazole at 3-position 5-HT4 receptor modulation Preclinical candidate for Alzheimer’s disease
Oxadiazole-piperazinyl-1H-indazole Oxadiazole-piperazinyl at 3-position Antimicrobial, nematicidal Polar groups enhance membrane penetration

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Activity in IDO1 inhibitors depends on substituents at the 4- and 6-positions of the 1H-indazole core . Boc-pyrrolidinyl at the 5-position may sterically hinder interactions in some targets.
  • Heterocyclic Moieties : Piperidine/oxadiazole combinations (e.g., in 5-HT4 ligands) introduce hydrogen-bonding and conformational rigidity, unlike pyrrolidinyl derivatives .
  • Protective Groups : Boc protection improves pharmacokinetic properties but may reduce binding affinity in enzyme targets requiring direct heme coordination .

Biological Activity

5-(1-Boc-3-pyrrolidinyl)-1H-indazole is a synthetic compound that has garnered attention for its potential biological activities. It belongs to the indazole class of compounds, characterized by a unique structure that includes a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C13H16N4O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}

This compound is synthesized through several steps, including the formation of the indazole core, introduction of the pyrrolidine ring via nucleophilic substitution, and protection of the nitrogen atom with a Boc group. These synthetic routes allow for the exploration of various derivatives that may enhance biological activity .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating cannabinoid receptors. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Preliminary studies have shown that indazole derivatives can possess antimicrobial properties. For instance, some related compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) in the range of 0.25 µg/mL . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against various pathogens.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been a focal point in research. Indazoles have been studied for their agonistic effects on serotonin receptors, which are critical in mood regulation and other neurological functions. For example, some derivatives have shown promise as selective serotonin receptor agonists . The mechanism likely involves binding to specific receptor sites, influencing neurotransmitter release and subsequent physiological responses.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects stem from its ability to interact with various molecular targets such as enzymes and receptors. Binding to these targets can modulate their activity, leading to diverse biological outcomes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
5-(1-Boc-3-pyrrolidinyl)pyrimidinePyrimidine derivativeAntimicrobial activity
5-(1-Boc-3-pyrrolidinyl)quinolineQuinoline derivativeNeuropharmacological effects
5-(1-Boc-3-pyrrolidinyl)-2-methoxypyridineMethoxypyridine derivativePotential anti-inflammatory properties

This table illustrates how variations in structure can influence biological activity, highlighting the potential pathways for further research into this compound.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides valuable insights:

  • Study on Indazole Derivatives : A study evaluating a series of indazole derivatives found that certain modifications enhanced their antimicrobial properties significantly. This suggests that similar modifications could be explored for this compound to improve efficacy against resistant strains .
  • Neuropharmacological Research : Investigations into indole-based compounds revealed promising results in modulating serotonin receptors. These findings support the hypothesis that this compound may also exhibit neuroactive properties .

Q & A

Q. What synthetic methodologies are commonly employed to introduce the Boc-protected pyrrolidinyl group to the indazole core, and what key reaction parameters influence yield?

The Boc-protected pyrrolidinyl group is typically introduced via a Mannich reaction or nucleophilic substitution. For example, in analogous indazole derivatives, the Mannich base approach involves reacting indazole with formaldehyde and a secondary amine (e.g., pyrrolidine) under acidic conditions, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like DMAP . Critical parameters include temperature (0–25°C for Boc protection), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product .

Q. How can researchers validate the structural integrity of 5-(1-Boc-3-pyrrolidinyl)-1H-indazole using spectroscopic techniques?

  • 1H/13C NMR : Confirm the presence of the Boc group via tert-butyl protons (δ ~1.2–1.4 ppm) and carbonyl carbon (δ ~155 ppm). The pyrrolidinyl protons appear as multiplet signals (δ 1.8–3.5 ppm), while indazole aromatic protons resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry : High-resolution MS should match the molecular ion [M+H]+ for C₁₆H₂₂N₃O₂ (calculated m/z 288.1707).
  • IR Spectroscopy : Detect Boc carbonyl stretching (~1680–1720 cm⁻¹) and indazole N-H stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data discrepancies in this compound when using SHELXL, particularly for disordered moieties?

  • Disorder Modeling : Use PART instructions in SHELXL to refine disordered groups (e.g., Boc tert-butyl) with split positions, applying geometric restraints to bond lengths/angles .
  • Twinning Analysis : For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine twin laws identified via PLATON .
  • Validation Tools : Cross-check with programs like WinGX/ORTEP for geometry validation and R1/Rfree convergence . Example: A study on similar indazole derivatives achieved R1 < 5% using SHELXL with anisotropic displacement parameters for non-H atoms .

Q. How can computational methods guide the optimization of this compound for target-specific bioactivity?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-HT₄ receptors). For instance, docking indazole derivatives into receptor pockets identified hydrophobic interactions with pyrrolidinyl/Boc groups as critical for binding affinity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Metrics like RMSD (<2 Å) and binding free energy (MM-PBSA) correlate with experimental IC50 values .

Q. How should researchers address contradictory bioactivity data in SAR studies of indazole derivatives?

  • Statistical Analysis : Apply multivariate regression to isolate substituent effects. For example, a study on 3-substituted indazoles found electron-withdrawing groups at position 5 enhanced tubulin inhibition (p < 0.01) .
  • Control Experiments : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Contradictions in PI3K inhibition data were resolved by normalizing to reference inhibitors .

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